molecular formula C11H15BrN2O2 B13517760 Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate

Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate

Cat. No.: B13517760
M. Wt: 287.15 g/mol
InChI Key: WHPVMOHSORDENT-UHFFFAOYSA-N
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Description

Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate typically involves the bromination of 5-methylpyridine followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • Tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate

Uniqueness

Tert-butyl (6-bromo-5-methylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the methyl group at the 5-position differentiates it from other similar compounds, affecting its reactivity and interaction with biological targets .

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-5-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-6-8(13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

WHPVMOHSORDENT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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